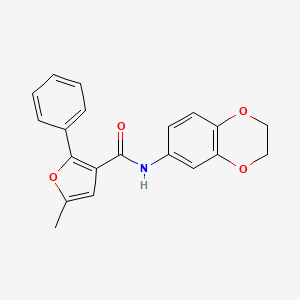
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide, also known as MDBF, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MDBF is a synthetic compound that belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide is not fully understood, but it is believed to act through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS). Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism, which suggests its potential use in the treatment of diabetes.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research purposes. This compound also exhibits a wide range of biological activities, making it a useful tool for investigating various signaling pathways and potential therapeutic targets.
However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide. One area of interest is the potential use of this compound as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to investigate the effects of this compound on neuronal function and survival in vitro and in vivo.
Another area of interest is the potential use of this compound in the treatment of diabetes. Studies have shown that this compound improves insulin sensitivity and glucose metabolism, but further research is needed to investigate its potential use as a therapeutic agent.
Finally, there is a need for further research on the mechanism of action of this compound. Understanding the exact signaling pathways and molecular targets of this compound could provide valuable insights into its potential therapeutic applications.
合成法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide can be synthesized using a multi-step reaction process that involves the coupling of 2,3-dihydro-1,4-benzodioxin-6-amine with 5-methyl-2-phenyl-3-furoic acid. The reaction is catalyzed by a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenyl-3-furamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-13-11-16(19(25-13)14-5-3-2-4-6-14)20(22)21-15-7-8-17-18(12-15)24-10-9-23-17/h2-8,11-12H,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWZFXIPNGZCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

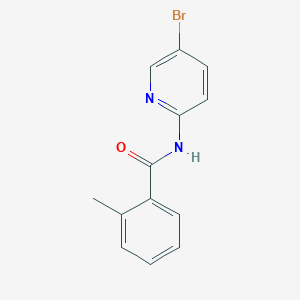
![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)

![N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)
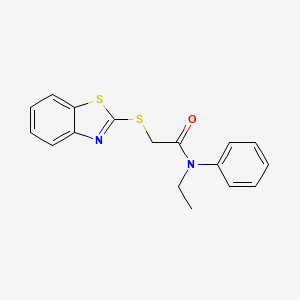
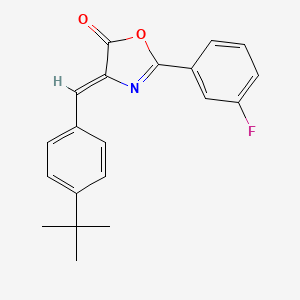
![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)


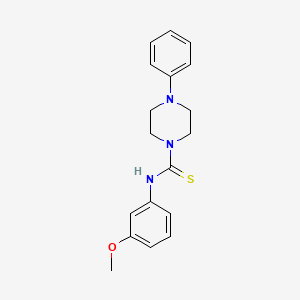
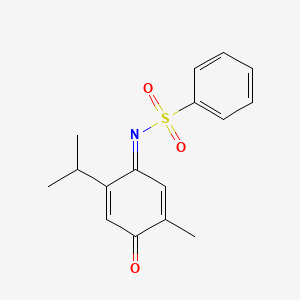
![5-methyl-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5784974.png)
